molecular formula C18H17N3O4 B11392168 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11392168
M. Wt: 339.3 g/mol
InChI Key: SLKYYOUWJXDYQU-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 4-methoxyphenyl derivatives through nucleophilic substitution or coupling reactions.

    Attachment of the methylphenoxyacetamide moiety: The final step involves the acylation of the oxadiazole derivative with 4-methylphenoxyacetyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacterial and cancer cell lines.

    Agriculture: The compound has been investigated for its herbicidal and insecticidal properties.

    Materials Science: It has been explored for use in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 4-methoxyphenyl (phenyl)methanone thiosemicarbazone
  • Tris(4-methoxyphenyl)amine

Uniqueness

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its oxadiazole ring and methoxyphenyl group contribute to its antimicrobial and anticancer properties, while the methylphenoxyacetamide moiety enhances its stability and solubility.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C18H17N3O4/c1-12-3-7-15(8-4-12)24-11-16(22)19-18-17(20-25-21-18)13-5-9-14(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

SLKYYOUWJXDYQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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